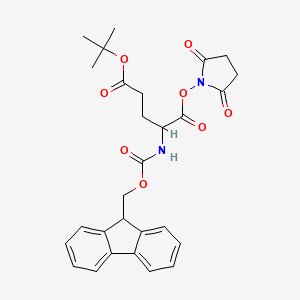

N-Fmoc-O5-tert-butyl-L-glutamic acid succinimido ester

Description

N-Fmoc-O5-tert-butyl-L-glutamic acid succinimido ester is a key reagent in peptide synthesis, particularly for introducing protected glutamic acid residues. The compound features:

- Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group for the α-amino group, removable under mild basic conditions (e.g., 20% piperidine/DMF) .

- O5-tert-butyl ester: Protects the γ-carboxylic acid of glutamic acid, offering steric bulk and acid stability, enabling selective deprotection under strong acids like trifluoroacetic acid (TFA) .

- Succinimido ester: Activates the α-carboxylic acid for efficient coupling with amines in peptide bond formation .

Its structure (CAS 71989-18-9) has a molecular formula of C₂₄H₂₇NO₆ and a molecular weight of 425.47 g/mol .

Properties

IUPAC Name |

5-O-tert-butyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O8/c1-28(2,3)37-25(33)15-12-22(26(34)38-30-23(31)13-14-24(30)32)29-27(35)36-16-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21-22H,12-16H2,1-3H3,(H,29,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXJIYSGLYYEHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of L-Glutamic Acid Di-tert-butyl Ester (Glu(OtBu)₂)

Two main catalytic methods are reported for preparing Glu(OtBu)₂:

Selective Removal of 1-tert-butyl Ester via Copper Salt Complexation

- The diester Glu(OtBu)₂ is mixed with copper salts such as copper sulfate pentahydrate (CuSO₄·5H₂O), copper nitrate (Cu(NO₃)₂), copper chloride (CuCl₂), or copper basic carbonate (Cu₂(OH)₂CO₃) in a molar ratio of 1–2:1 (Glu(OtBu)₂:copper salt).

- The reaction is conducted at 30–60°C for 12–16 hours to form the copper complex Cu[Glu(OtBu)]ₓ (x = 1–2).

- This step selectively removes the 1-tert-butyl ester, leaving the 5-tert-butyl ester intact.

Decopperization and Formation of Mono-tert-butyl Ester Glutamic Acid (Glu(OtBu))

- To the copper complex Cu[Glu(OtBu)]ₓ, a decoppering agent such as disodium ethylenediaminetetraacetate (Na₂EDTA·2H₂O) is added in a 1:1 molar ratio relative to copper.

- A solvent like dioxane is introduced at a molar ratio of 3–10:1 (solvent:copper complex).

- The pH is adjusted to 8–9 using triethylamine, resulting in the removal of copper and regeneration of Glu(OtBu).

Introduction of the N-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group

- Fmoc protecting reagents used are either fluorenylmethoxycarbonyl succinimide (Fmoc-OSu) or fluorenylmethoxycarbonyl chloride (Fmoc-Cl).

- The Glu(OtBu) solution is treated with Fmoc-OSu or Fmoc-Cl at a 1:1 molar ratio (Glu(OtBu):Fmoc reagent).

- The reaction mixture is maintained at pH 8–9 and stirred for 7–10 hours to ensure complete N-Fmoc protection.

- The reaction pH is carefully controlled to optimize yield and minimize side reactions.

Purification and Isolation

- After the reaction, the mixture is acidified using hydrochloric acid to protonate the product.

- The compound is extracted with ethyl acetate.

- The organic phase is concentrated under reduced pressure.

- Crystallization is carried out to purify the product.

- Final filtration and drying yield the pure N-Fluorenylmethoxycarbonyl-O5-tert-butyl-L-glutamic acid succinimido ester, typically with yields around 88 g from 60 g starting Glu(OtBu)₂, indicating high efficiency.

Summary Table of Key Reaction Parameters

| Step | Reagents/Conditions | Molar Ratios | Temperature (°C) | Time (hours) | Yield/Notes |

|---|---|---|---|---|---|

| 1. Esterification | L-glutamic acid, tert-butyl acetate, perchloric acid | 1:5–20:1.2–2 | Ambient to mild | Variable | Purified Glu(OtBu)₂ obtained |

| 2. Copper complex formation | Glu(OtBu)₂, CuSO₄·5H₂O (or other copper salts) | 1–2:1 | 30–60 | 12–16 | Cu[Glu(OtBu)]ₓ complex formed |

| 3. Decopperization | Na₂EDTA·2H₂O, dioxane, triethylamine | 1:1 (EDTA:Cu complex), 3–10:1 (solvent:Cu complex) | Ambient | 1–2 | Glu(OtBu) regenerated |

| 4. Fmoc protection | Fmoc-OSu or Fmoc-Cl | 1:1 (Glu(OtBu):Fmoc reagent) | Ambient | 7–10 | N-Fmoc protected product formed |

| 5. Purification | HCl acidification, ethyl acetate extraction | - | Ambient | - | Crystallized, filtered, dried |

Research Discoveries and Advantages

- Selective Copper Salt Deprotection: The use of copper salts to selectively remove the 1-tert-butyl ester while preserving the 5-tert-butyl ester is a significant advancement. This method simplifies the process, reduces costs, and is scalable for industrial production.

- High Yield and Purity: The described method achieves high yields (~88 g from 60 g starting material) and product quality suitable for peptide synthesis applications.

- Mild Reaction Conditions: The reactions proceed under relatively mild temperatures (30–60°C) and neutral to slightly basic pH (8–9), minimizing side reactions and degradation.

- Versatility of Fmoc Reagents: Both Fmoc-OSu and Fmoc-Cl can be used effectively, providing flexibility depending on reagent availability and cost considerations.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The N-hydroxysuccinimide ester group is highly reactive and can undergo nucleophilic substitution reactions with amines to form amide bonds.

Deprotection Reactions: The fluorenylmethoxycarbonyl group can be removed using a base such as piperidine, while the tert-butyl ester can be removed using trifluoroacetic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Amines are commonly used as nucleophiles in the presence of a base.

Deprotection: Piperidine for fluorenylmethoxycarbonyl group removal and trifluoroacetic acid for tert-butyl ester removal.

Major Products:

Amide Bonds: Formed during peptide synthesis.

Free Amino Acids: Resulting from deprotection reactions.

Scientific Research Applications

Chemistry:

Peptide Synthesis: Widely used in the synthesis of peptides due to its efficiency in introducing glutamic acid residues.

Biology:

Protein Engineering: Used in the modification of proteins to study their structure and function.

Medicine:

Drug Development: Employed in the synthesis of peptide-based drugs and therapeutic agents.

Industry:

Mechanism of Action

The compound exerts its effects primarily through the formation of amide bonds during peptide synthesis. The N-hydroxysuccinimide ester group reacts with amines to form stable amide bonds, while the fluorenylmethoxycarbonyl and tert-butyl ester groups protect the amino and carboxyl groups, respectively, during the synthesis process . The deprotection steps ensure that the final peptide product is free of protecting groups and ready for further applications .

Comparison with Similar Compounds

Structural and Functional Analogues

Fmoc-L-glutamic acid 5-methyl ester (CAS 145038-50-2)

- Structure : Features a methyl ester at the γ-carboxyl instead of tert-butyl.

- Molecular weight : 383.40 g/mol .

- Key differences :

Fmoc-N-methyl-L-glutamic acid 5-tert-butyl ester (CAS 200616-40-6)

- Structure: Includes an N-methyl group on the α-amino nitrogen.

- Molecular weight : 439.5 g/mol .

- Conformational effects: Alters peptide backbone flexibility, useful in designing constrained peptides .

Z-GLU(OTBU)-OSU (N-Cbz-γ-t-butyl-L-glutamic acid N-hydroxysuccinimide ester)

- Structure : Uses a benzyloxycarbonyl (Z) group instead of Fmoc.

- Molecular formula : C₂₂H₂₈N₂O₈ .

- Key differences: Deprotection: Z groups are removed via hydrogenolysis or HBr/AcOH, contrasting with Fmoc’s base sensitivity . Applications: Preferred in solution-phase synthesis where orthogonal Z/Fmoc strategies are employed.

Data Table: Comparative Analysis

Research Findings

- Stereoselectivity : The tert-butyl group in N-Fmoc-O5-tert-butyl-L-glutamic acid enhances stereochemical control during synthesis compared to methyl esters .

- Coupling Efficiency : Succinimido esters (e.g., in Z-GLU(OTBU)-OSU) exhibit faster coupling kinetics than carbodiimide-activated intermediates .

- Stability : Fmoc derivatives are stable under acidic conditions, enabling sequential deprotection in solid-phase synthesis .

Biological Activity

N-Fmoc-O5-tert-butyl-L-glutamic acid succinimido ester is a derivative of L-glutamic acid, notable for its applications in peptide synthesis and potential biological activities. This compound plays a significant role in the development of peptide-based therapeutics and has garnered attention due to its unique structural properties and biological implications.

Chemical Structure and Properties

The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis. The tert-butyl ester group enhances the lipophilicity of the molecule, potentially influencing its biological interactions. The succinimido ester functionality allows for efficient coupling reactions with amines, making it a versatile building block in peptide chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₃₁N₃O₆ |

| Molecular Weight | 367.46 g/mol |

| CAS Number | 71989-18-9 |

| Purity | ≥ 98% |

| Storage Conditions | Refrigerated (-5°C to 5°C) |

This compound exhibits biological activity primarily through its interactions with glutamate receptors. As an analogue of L-glutamic acid, it can modulate neurotransmission by acting on both ionotropic and metabotropic glutamate receptors. This modulation is crucial in various physiological processes, including synaptic plasticity and memory formation.

Case Studies

- Neuroprotective Effects : Research indicates that derivatives of L-glutamic acid can exert neuroprotective effects against excitotoxicity associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies have shown that this compound can inhibit the overactivation of NMDA receptors, thereby reducing neuronal cell death in cultured neurons .

- Anticancer Properties : Some studies have suggested that glutamic acid derivatives possess anticancer properties by interfering with metabolic pathways in neoplastic cells. The compound has been shown to inhibit the activity of γ-glutamyl transpeptidase (GGT), an enzyme linked to cancer progression, thereby potentially reducing tumor growth .

- Peptide Synthesis Applications : The succinimido ester functionality enables efficient coupling with amino acids, facilitating the synthesis of complex peptides that can be used in therapeutic applications. High efficiency in peptide bond formation has been reported using this compound in solid-phase synthesis protocols .

Table 2: Summary of Biological Activities

Q & A

Q. What is the role of the Fmoc and tert-butyl protecting groups in peptide synthesis using this compound?

The Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amino group during solid-phase peptide synthesis (SPPS), allowing selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) without disturbing the tert-butyl ester at the γ-carboxyl group. The tert-butyl ester protects the glutamic acid side chain, which is later removed under acidic conditions (e.g., TFA) post-synthesis. This orthogonal protection strategy ensures controlled peptide elongation .

Q. What purification techniques are recommended for peptides synthesized with this reagent?

After cleavage from the resin, reverse-phase HPLC is preferred for isolating the target peptide, leveraging differences in hydrophobicity. Precipitation (using cold diethyl ether) and size-exclusion chromatography are also effective for removing truncated sequences or unreacted reagents. Ensure acidic conditions during purification to stabilize the tert-butyl group until final deprotection .

Q. How should the compound be stored to maintain stability?

Store at 0–6°C under inert gas (argon or nitrogen) to prevent hydrolysis of the succinimido ester. Some protocols recommend colder storage (e.g., –15°C) for extended shelf life, but consistent low-temperature storage is critical to avoid ester degradation .

Advanced Research Questions

Q. How can coupling efficiency be optimized when using this compound in SPPS?

Use a 3–5-fold molar excess of the activated ester relative to the resin-bound peptide. Coupling agents like HOBt or HOAt (1:1 ratio with DIC) enhance reactivity by stabilizing the active intermediate. Monitor reaction completion via Kaiser test or FT-IR. For sterically hindered residues, extend coupling times (2–4 hours) and use DMF as the solvent to improve solubility .

Q. What analytical methods confirm the structural integrity of the compound post-synthesis?

- NMR spectroscopy : ¹H/¹³C NMR identifies tert-butyl (δ ~1.4 ppm) and Fmoc aromatic protons (δ ~7.2–7.8 ppm).

- Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M+H]⁺ expected at m/z ≈ 439.5 for the protected form).

- HPLC : Retention time consistency under gradient elution (e.g., 0.1% TFA in acetonitrile/water) confirms purity (>95%) .

Q. How do competing side reactions during Fmoc deprotection affect synthesis outcomes?

Base-catalyzed β-elimination of the tert-butyl ester can occur if piperidine concentration exceeds 20% or exposure time is prolonged. Mitigate this by:

- Using shorter deprotection cycles (2 × 5 min instead of 1 × 10 min).

- Monitoring by TLC (Rf shift) or in-situ FT-IR for residual Fmoc signals.

- Lowering reaction temperature (4°C) for sensitive sequences .

Q. How does this compound compare to Boc-protected analogs in terms of stability and deprotection efficiency?

Q. What strategies prevent racemization during activation of the succinimido ester?

Racemization is minimized by:

- Using low-basicity coupling agents (e.g., OxymaPure instead of DCC).

- Activating the carboxyl group at 0–4°C.

- Avoiding prolonged exposure to polar aprotic solvents like DMF .

Methodological Considerations

Q. How is the tert-butyl ester selectively removed without affecting peptide bonds?

Treat with 95% TFA containing scavengers (e.g., 2.5% H₂O, 2.5% triisopropylsilane) for 1–2 hours. The tert-butyl group is cleaved via acidolysis, while the peptide backbone remains intact. Confirm completion by loss of the tert-butyl NMR signal .

Q. What steps ensure high-yield synthesis of labeled analogs (e.g., ¹³C/¹⁵N) for NMR studies?

Isotope-labeled derivatives require:

- Protected ¹³C-glutamic acid precursors (e.g., L-Glutamic-5-¹³C acid).

- Stepwise Fmoc incorporation using automated synthesizers to minimize isotopic dilution.

- Post-synthesis validation via ¹³C NMR (e.g., γ-carboxyl signal at δ ~172 ppm) .

Tables for Key Data

Q. Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 439.5 g/mol | |

| Melting Point | 116–119°C | |

| Solubility | DMSO, DMF (≥10 mg/mL) | |

| Storage Stability | 0–6°C (short-term), –15°C (long-term) |

Q. Table 2: Common Side Reactions and Mitigation

| Reaction Type | Cause | Mitigation Strategy |

|---|---|---|

| Succinimido ester hydrolysis | Moisture exposure | Store under argon, use anhydrous solvents |

| Fmoc premature cleavage | Prolonged basic conditions | Optimize deprotection time/temperature |

| tert-butyl ester β-elimination | High piperidine concentration | Use dilute base (≤20%) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.